2,4-Dichloro-7-methylpteridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-7-methylpteridine typically involves the chlorination of 7-methylpteridine. One common method includes the reaction of 7-methylpteridine with chlorine gas in the presence of a suitable solvent and catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient chlorination .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-7-methylpteridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Reactions: Products include various substituted pteridines, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of this compound.
Scientific Research Applications
2,4-Dichloro-7-methylpteridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7-methylpteridine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
2,4-Dichloropteridine: Similar structure but lacks the methyl group at position 7.
7-Methylpteridine: Similar structure but lacks the chlorine atoms at positions 2 and 4.
Comparison: 2,4-Dichloro-7-methylpteridine is unique due to the presence of both chlorine atoms and a methyl group, which confer distinct chemical and biological properties compared to its analogs . This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1379324-59-0 |
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Molecular Formula |
C7H4Cl2N4 |
Molecular Weight |
215.04 g/mol |
IUPAC Name |
2,4-dichloro-7-methylpteridine |
InChI |
InChI=1S/C7H4Cl2N4/c1-3-2-10-4-5(8)12-7(9)13-6(4)11-3/h2H,1H3 |
InChI Key |
LXOYRWVDTCLEQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=N1)N=C(N=C2Cl)Cl |
Origin of Product |
United States |
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